molecular formula C8H8ClNO3 B1460511 Methyl 5-amino-2-chloro-4-hydroxybenzoate CAS No. 2091307-55-8

Methyl 5-amino-2-chloro-4-hydroxybenzoate

Cat. No.: B1460511
CAS No.: 2091307-55-8
M. Wt: 201.61 g/mol
InChI Key: AYUXYZZBNXLJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-chloro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-2-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUXYZZBNXLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-amino-2-chloro-4-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C8H8ClNO3
  • Molecular Weight : 203.61 g/mol
  • IUPAC Name : this compound

The presence of an amino group, a chloro substituent, and a hydroxyl group on the aromatic ring contributes to its unique reactivity and biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 4.90 μM to 10.07 μM . The compound's structural features appear to enhance its effectiveness against these cell lines.

Cell LineIC50 Value (μM)
MDA-MB-2314.90
MCF-710.07

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, thereby preventing substrate interaction and catalytic activity. This mechanism is crucial in its antiproliferative effects against cancer cells .
  • Interaction with Biological Targets : The chloro and amino groups facilitate interactions with various biological molecules through hydrogen bonding and halogen bonding, influencing cellular functions and signaling pathways.
  • Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the specific apoptotic pathways involved.

Case Studies and Research Findings

A comprehensive study involving various derivatives of benzoic acid highlighted the potential of this compound as a lead compound for developing new anticancer agents . The research involved:

  • Synthesis of Derivatives : Researchers synthesized a series of derivatives to evaluate their biological activities systematically.
  • In Vitro Testing : Compounds were tested on multiple cancer cell lines, revealing that modifications to the amino group significantly impacted antiproliferative potency.

Furthermore, dynamic combinatorial chemistry approaches have been employed to explore novel inhibitors based on similar scaffolds, demonstrating the versatility of this compound in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-chloro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-chloro-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.